molecular formula C13H14F3N3O B12179273 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

Cat. No.: B12179273
M. Wt: 285.26 g/mol
InChI Key: TVRRSLFSUDXXLW-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide features a butanamide backbone substituted with a 3-methyl group and linked to a benzimidazole ring bearing a trifluoromethyl (-CF₃) group at position 2 (Figure 1). Such structural attributes are common in medicinal chemistry, where benzimidazole derivatives are frequently explored for biological activity .

For example, chloroformamidinium reagents, as described in , could facilitate amide bond formation .

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

3-methyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide

InChI

InChI=1S/C13H14F3N3O/c1-7(2)5-11(20)17-8-3-4-9-10(6-8)19-12(18-9)13(14,15)16/h3-4,6-7H,5H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

TVRRSLFSUDXXLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related structures from the evidence:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications Reference
Target Compound Benzimidazole-linked butanamide 3-methyl butanamide, 2-CF₃ benzimidazole Amide, benzimidazole, CF₃ Likely medicinal/biological (e.g., kinase inhibition) -
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methyl benzamide, 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl, tertiary alcohol Metal-catalyzed C–H functionalization (N,O-bidentate directing group)
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide () Benzamide 3,5-bis(CF₃), 3-chloropyrazinyl ethyl Amide, chloropyrazine, CF₃ Agrochemicals/pharmaceuticals (patent application)
(2R/S)-2-[[[3,5-Bis(CF₃)phenyl]amino]thioxomethyl]amino-3,3-dimethyl-N-(phenylmethyl)butanamide () Butanamide Thioxomethyl, bis(CF₃)phenyl, phenylmethyl Amide, thioamide, CF₃ Research chemical (catalog listing)
Key Observations:
  • Benzimidazole vs. Benzamide/Butanamide Cores : The benzimidazole in the target compound introduces aromaticity and hydrogen-bonding capability, unlike the simpler benzamide or butanamide backbones in analogues. This may enhance interactions with biological targets (e.g., enzymes or receptors) .
  • Trifluoromethyl Groups : The single CF₃ group in the target compound contrasts with bis-CF₃ substituents in and . While CF₃ groups improve metabolic stability and lipophilicity, bis-CF₃ derivatives may exhibit higher hydrophobicity, affecting solubility .
  • Functional Group Diversity : The hydroxyl group in ’s compound supports metal coordination, whereas the thioamide in may enable unique reactivity (e.g., chelation or redox activity) .

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